molecular formula C11H22N2O3 B13276681 Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B13276681
M. Wt: 230.30 g/mol
InChI Key: JZQWTCNLNLFYAQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 It is a piperidine derivative that features a tert-butyl group, an amino group, a hydroxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which can modulate the activity of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate is unique due to the presence of both amino and hydroxy groups on the piperidine ring, which provides distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(4,15)8(12)7-13/h8,15H,5-7,12H2,1-4H3

InChI Key

JZQWTCNLNLFYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1N)C(=O)OC(C)(C)C)O

Origin of Product

United States

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